molecular formula C20H19N3O3 B11113768 N'-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11113768
M. Wt: 349.4 g/mol
InChI Key: HUOPZTORHADHJL-WSDLNYQXSA-N
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Description

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is a hydrazone derivative characterized by a 4-hydroxy-3-methoxybenzylidene moiety linked to an acetohydrazide backbone substituted with a 1-naphthylamino group. This compound belongs to a class of Schiff bases known for diverse biological activities, including anticancer, antiviral, and kinase inhibition properties.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H19N3O3/c1-26-19-11-14(9-10-18(19)24)12-22-23-20(25)13-21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+

InChI Key

HUOPZTORHADHJL-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(1-naphthylamino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to hydrazine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N’-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to elicit its biological activities. The compound’s structural features, such as the hydrazide and aromatic groups, may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of hydrazone derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Compound Name Substituent Features Key Structural Differences
Target Compound 1-Naphthylamino group on acetohydrazide Unique naphthylamino substitution
N′-(4-Hydroxy-3-methoxybenzylidene)-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazide (5n) Tetrazole-thio and naphthalenyl groups Replaces naphthylamino with tetrazole-thio-naphthyl
(E)-N′-(4-Hydroxy-3-methoxybenzylidene)-2-(2-isopropyl-1H-benzimidazol-1-yl)acetohydrazide (13g) Benzimidazole-isopropyl substituent Heterocyclic benzimidazole instead of naphthylamino
(E/Z)-N′-(4-hydroxy-3-methoxybenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide (4d) Benzoxazole-thio group Thioether-linked benzoxazole
(E)-N’-(3-ethoxy-4-hydroxybenzylidene)-2-(pyrazolo[3,4-d]pyrimidinyl)acetohydrazide (5e) Ethoxy-hydroxybenzylidene and pyrazolo-pyrimidinyl Modified benzylidene and heterocyclic core
Key Observations:
  • Electron-Withdrawing vs. Donor Groups: The 4-hydroxy-3-methoxybenzylidene moiety is conserved across most analogues, providing hydrogen-bonding capacity.
  • Heterocyclic Influence : Benzimidazole (13g) and pyrazolo-pyrimidine (5e) substituents may enhance binding to kinase domains or DNA due to planar aromatic systems .
Physicochemical Data:
  • Melting Points : Higher melting points (242–260°C) correlate with rigid aromatic substituents (e.g., 5n: 248–249°C; 13g: white crystals) .
  • Solubility : Hydroxy-methoxy groups improve aqueous solubility, while naphthyl or benzoxazole moieties increase lipophilicity.
Activity Trends:
  • Anti-HIV vs. Anticancer : Tetrazole-thio derivatives (5n) show viral inhibition, while benzimidazole (13g) and pyrazolo-pyrimidine (5e) derivatives target cancer cells .
  • Selectivity: Hydroxy-methoxybenzylidene derivatives exhibit higher selectivity for cancer cells over normal cells, as seen in 13g (selectivity index >5) .

Structural and Computational Insights

  • NMR/IR Data : Aromatic protons in 13g and 5n appear downfield (δ 7.5–8.5 ppm), confirming conjugation with electron-withdrawing groups .
  • Docking Studies : For 4d, molecular docking reveals hydrogen bonds between the hydroxy-methoxy group and Akt kinase residues (e.g., Glu234, Lys179) .

Biological Activity

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3}, with a molecular weight of 349.4 g/mol. The compound features a hydrazide functional group, a benzylidene moiety derived from 4-hydroxy-3-methoxybenzaldehyde, and is linked to a naphthylamino group through an acetohydrazide framework.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that its structure allows it to scavenge free radicals effectively, thus reducing oxidative stress in biological systems. This property is crucial in mitigating cellular damage associated with various diseases.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The hydrazide moiety is believed to play a vital role in its interaction with microbial cell walls, leading to inhibition of growth and proliferation.

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential use in treating inflammatory diseases.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The results indicated that the compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

Concentration (μM)DPPH Scavenging (%)ABTS Scavenging (%)
104540
507065
1008580

Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating strong antimicrobial properties.

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